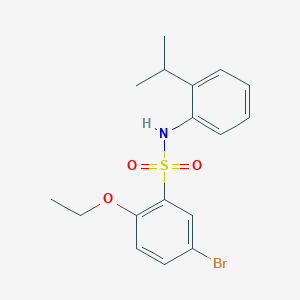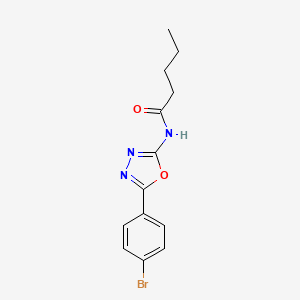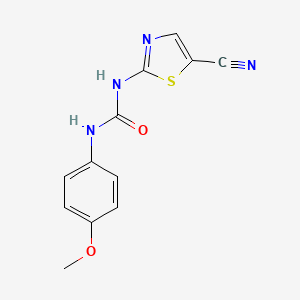
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPPB and has been found to have a range of interesting properties that make it useful for a variety of different research purposes.
Wirkmechanismus
The mechanism of action of BPPB involves its ability to selectively block certain types of ion channels in neurons. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. By selectively blocking these channels, BPPB can help researchers to better understand the complex processes involved in neural signaling.
Biochemical and Physiological Effects:
BPPB has been found to have a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been found to have anti-inflammatory properties. Additionally, BPPB has been shown to have a protective effect on neurons in vitro, which suggests that it may have potential therapeutic applications for certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPPB in lab experiments is its highly selective nature. Because this compound only targets a specific type of ion channel, researchers can use it to study the function of these channels in isolation. However, one limitation of using BPPB is that it is relatively expensive compared to other research compounds, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving BPPB. One area where this compound may be particularly useful is in the study of neurological disorders such as epilepsy and multiple sclerosis. Additionally, BPPB may have potential applications in the development of new drugs for the treatment of pain and inflammation. Further research will be needed to fully explore the potential of this compound in these and other areas.
Synthesemethoden
The synthesis method for BPPB involves a multi-step process that begins with the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-propan-2-ylphenylamine. This reaction results in the formation of a key intermediate, which is then reacted with additional reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
BPPB has been found to have a number of potential applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. Researchers have found that BPPB can be used to selectively block certain types of ion channels in neurons, which can help to elucidate the underlying mechanisms of neural signaling.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-6-5-7-14(15)12(2)3/h5-12,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIWRWPMULXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2519104.png)

![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519110.png)
![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione](/img/structure/B2519119.png)
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)
![Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate](/img/structure/B2519123.png)
![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)